molecular formula C8H11N5 B13302150 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13302150
M. Wt: 177.21 g/mol
InChI Key: MHTAKBABWFEWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a propyl group attached to the nitrogen atom at position 1 and an amine group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with formamide under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core. The propyl group can be introduced via alkylation using propyl halides in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of target proteins. This leads to cell cycle arrest and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site of the kinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. The presence of the propyl group may enhance its lipophilicity and improve its pharmacokinetic properties compared to similar compounds .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-propylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C8H11N5/c1-2-3-13-8-6(4-12-13)7(9)10-5-11-8/h4-5H,2-3H2,1H3,(H2,9,10,11)

InChI Key

MHTAKBABWFEWBL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=NC=NC(=C2C=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.